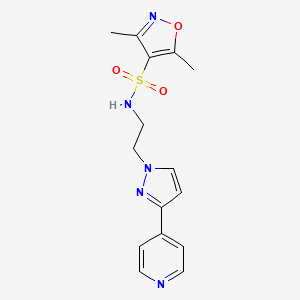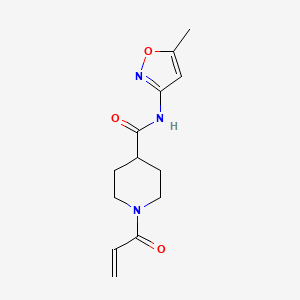![molecular formula C23H24FN3O2 B2505684 4-フルオロ-N-[5-メチル-2-(4-メチルピペリジン-1-カルボニル)-1H-インドール-3-イル]ベンズアミド CAS No. 1029765-05-6](/img/structure/B2505684.png)
4-フルオロ-N-[5-メチル-2-(4-メチルピペリジン-1-カルボニル)-1H-インドール-3-イル]ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を示します。例えば:
- メチル 6-アミノ-4-イソブトキシ-1H-インドール-2-カルボキシレートは、インフルエンザAウイルスに対してIC50値7.53 μmol/Lで阻害活性を示し、CoxB3ウイルスに対しては高い選択性指数(SI)値17.1を示しました .
- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、Coxsackie B4ウイルスに対して、IC50値が0.4〜2.1 μg/mLの範囲で強力な抗ウイルス活性を示しました .
結論
要約すると、4-フルオロ-N-[5-メチル-2-(4-メチルピペリジン-1-カルボニル)-1H-インドール-3-イル]ベンズアミドは、様々な生物活性を有する可能性を秘めています。しかし、その治療の可能性を完全に理解するためには、さらなる研究が必要です。 詳細な情報が必要な場合や、その他ご質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and the nature of the compound’s interaction with these targets.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
生化学分析
Cellular Effects
4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . The impact of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide on these cellular processes can lead to significant changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, indole derivatives are known to interact with enzymes involved in metabolic pathways, thereby influencing their activity . The precise molecular interactions of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide are essential for understanding its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation under different conditions . The temporal effects of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide are important for its application in biochemical research.
Dosage Effects in Animal Models
The effects of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been studied for their dose-dependent effects in various animal models, providing insights into their safety and efficacy . Understanding the dosage effects of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is crucial for its potential therapeutic applications.
Metabolic Pathways
4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence various biochemical processes . The metabolic pathways of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide are essential for understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is important for its effective use in biochemical research.
Subcellular Localization
The subcellular localization of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is crucial for understanding its precise biochemical effects.
特性
IUPAC Name |
4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-14-9-11-27(12-10-14)23(29)21-20(18-13-15(2)3-8-19(18)25-21)26-22(28)16-4-6-17(24)7-5-16/h3-8,13-14,25H,9-12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQBNNLLAJNQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)
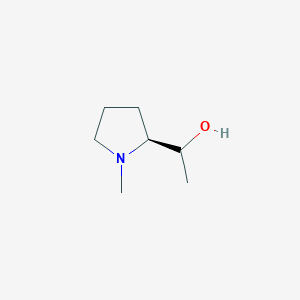
![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)
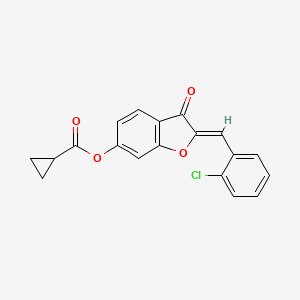
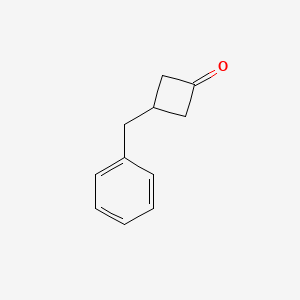

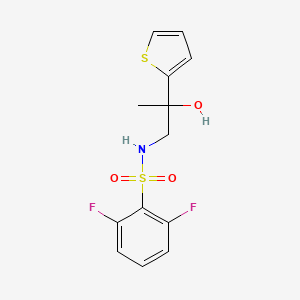
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)
![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
